![molecular formula C18H15FN4O2S2 B2747159 2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895423-29-7](/img/structure/B2747159.png)

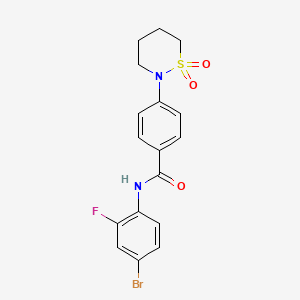

2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

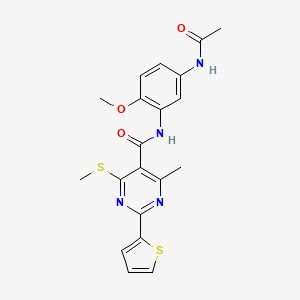

“2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide” is a complex organic compound that contains several heterocyclic rings, including a thiazole and a triazole ring . These types of compounds are known for their versatile biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The synthesis process can be complex and requires careful control of conditions to ensure the correct formation of the rings and the incorporation of the various substituents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole and a triazole ring, along with a benzenesulfonamide group . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . The triazole ring contains two carbon and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the specific conditions and reagents used. Given the presence of reactive groups such as the triazole and thiazole rings, it’s likely that this compound could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the thiazole and triazole rings could affect properties such as boiling point, basicity, water solubility, and reactivity with electrophiles .Applications De Recherche Scientifique

Enzyme Inhibition and Therapeutic Potential

Research has identified compounds with structures similar to 2-fluoro-N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, demonstrating significant potential in enzyme inhibition, which could be leveraged for therapeutic applications. For instance, a study revealed that certain benzenesulfonamides exhibit high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neurodegenerative diseases. These compounds showed promise in vivo, suggesting potential for neurological disorder treatment (Röver et al., 1997).

Anticancer Activity

Another line of research on benzenesulfonamide derivatives, including those with triazole and thiadiazole moieties, has shown potent anticancer activity. These compounds have been evaluated against various cancer cell lines, displaying inhibitory effects that suggest their use as a basis for developing new anticancer drugs. The structural elements of these compounds, such as the incorporation of fluorine atoms and specific functional groups, play a crucial role in their activity, offering insights into drug design for cancer therapy (Bilginer et al., 2019).

Antimicrobial and Antifungal Properties

Compounds structurally related to this compound have also been explored for their antimicrobial and antifungal properties. Research demonstrates that certain derivatives possess significant activity against a range of bacteria and fungi, indicating their potential as lead compounds for the development of new antimicrobial and antifungal agents (Hassan, 2013).

Fluorophores for Zinc(II) Detection

In the realm of chemical sensing, specific benzenesulfonamide derivatives have been synthesized and studied as fluorophores for the detection of zinc(II), a critical ion in various biological processes. These studies offer insights into the design of sensitive and selective sensors for bioavailable zinc, which could have applications in biological research and diagnostics (Kimber et al., 2001).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the compound’s pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their ability to interact with different target receptors . The affected pathways and their downstream effects can contribute to the compound’s diverse pharmacological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its impact on the body.

Result of Action

Compounds with similar structures have been reported to exhibit cytotoxic activities and some degree of anticonvulsant activity . These effects are likely a result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

It is known that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances

Orientations Futures

Given the versatile biological activities of triazole and thiazole compounds, there is significant interest in the development of new derivatives with improved properties . Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the optimization of their properties for specific applications .

Propriétés

IUPAC Name |

2-fluoro-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c19-15-8-4-5-9-16(15)27(24,25)20-11-10-14-12-26-18-21-17(22-23(14)18)13-6-2-1-3-7-13/h1-9,12,20H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNQAOKJHDYXAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)

![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2747085.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide](/img/structure/B2747087.png)

![N-[(2-methanesulfonamidophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2747089.png)

![4-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2747090.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid](/img/structure/B2747097.png)